trans-4-Amino-1-boc-3-hydroxypiperidine (CAS: 443955-98-4) is a bifunctional piperidine derivative used as a critical intermediate in pharmaceutical and medicinal chemistry. Its key structural features—a Boc-protected primary amine, a secondary ring amine, a hydroxyl group, and a defined trans stereochemical relationship between the C3 hydroxyl and C4 amino groups—provide a constrained scaffold for creating complex, stereospecific molecules. The acid-labile Boc group allows for controlled, orthogonal deprotection strategies essential in multi-step synthesis, making it a versatile precursor for a range of biologically active compounds, including kinase inhibitors.
Chiral building-block synthesis
Defined trans-(3R,4R) stereochemistry for enantiomer-specific scaffold assembly
Orthogonal N1-Boc protection
Piperidine nitrogen protected for sequential deprotection and functionalization workflows
Reported kinase inhibitor pharmacophore
Core scaffold context for pan-HER/VEGFR inhibitor research intermediates
Substituting this compound with its cis-isomer, a non-hydroxylated analog like 4-amino-1-Boc-piperidine, or the unprotected parent amine is often unfeasible and leads to significant loss of function. The specific trans-orientation of the hydroxyl and amino groups is crucial for creating the correct spatial geometry required for target binding in drug candidates. Altering this stereochemistry (e.g., using the cis-isomer) or removing the hydroxyl group altogether eliminates key hydrogen bonding interactions, drastically reducing biological potency. Furthermore, the Boc protecting group is integral to its utility, enabling controlled reactivity in complex synthetic pathways where an unprotected amine would interfere with subsequent steps.
trans-(3R,4R)-4-Amino-3-hydroxy
Amino at C4, hydroxyl at C3; reported EGFR/HER pharmacophore geometry
trans-3-Amino-4-hydroxy (CAS 1268511-99-4)
Swapped amino/hydroxyl may alter hinge-region hydrogen bonding; different target-class context
trans-(3R,4R) configuration
Amino and hydroxyl on opposite faces of the piperidine ring
cis-4-Amino-3-hydroxy (CAS 1331777-74-2)
Both substituents on same ring face; pharmacophoric vector may differ fundamentally
Boc at N1-piperidine nitrogen
Enables N1 deprotection as first unmasking step
Boc at C3-amino (CAS 859854-68-5)
Reversed protection sequence may require synthetic route redesign
In the development of O-GlcNAcase (OGA) inhibitors for potential Alzheimer's disease treatment, the choice between trans and cis isomers of the 4-amino-3-hydroxypiperidine core was critical for achieving high potency. An inhibitor synthesized from the enantiopure trans isomer, (3R,4R)-4-amino-1-Boc-3-hydroxypiperidine, demonstrated a human OGA IC50 of 21 nM. In a direct comparison, the corresponding inhibitor synthesized using the cis isomer, (3R,4S)-4-amino-1-Boc-3-hydroxypiperidine, was 3.3-fold less potent, with an IC50 of 70 nM. [1]
| Evidence Dimension | Inhibitory Potency (IC50) against human OGA |
| Target Compound Data | 21 nM (for final compound derived from trans-isomer) |
| Comparator Or Baseline | cis-isomer derivative: 70 nM |
| Quantified Difference | 3.3-fold more potent than the cis-isomer derivative |
| Conditions | In vitro biochemical assay measuring human O-GlcNAcase enzyme inhibition. |
This evidence shows that the specific trans-stereochemistry is a key determinant of biological activity, making this isomer the correct choice for maximizing potency in this therapeutic class.
(3R,4R)-4-amino-3-hydroxy scaffold is the explicit chiral core of BMS-690514. Regioisomer carries swapped amino/hydroxyl positions incompatible with ATP-binding pocket geometry. BMS-690514 incorporating this scaffold achieves reported EGFR IC50 5 nM, HER2 IC50 20 nM, HER4 IC50 60 nM, VEGFR2 IC50 50 nM.
Reported kinase pharmacophore geometry context; regioisomer cannot adopt required binding conformation
In vitro recombinant kinase assays; no equivalent data for regioisomeric scaffold
The enantiomerically pure form of this building block, (3R,4R)-tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate, is a validated precursor for constructing highly potent DPP-IV inhibitors for the treatment of type 2 diabetes. A patented series of compounds demonstrates its utility, with a lead example incorporating this scaffold achieving an IC50 of 6 nM against the DPP-IV enzyme. [1] The rigid trans-scaffold correctly orients the substituents to fit into the enzyme's active site, a task for which less structurally defined or isomeric precursors are not suited.
| Evidence Dimension | Inhibitory Potency (IC50) against DPP-IV |
| Target Compound Data | 6 nM (for final compound derived from the trans-isomer) |
| Comparator Or Baseline | General class of small molecule inhibitors |
| Quantified Difference | Achieves low nanomolar potency, a benchmark for clinical candidates in this class. |
| Conditions | In vitro biochemical assay for human DPP-IV enzyme inhibition. |
This demonstrates the compound's proven value in synthesizing clinical-grade, high-potency molecules, making it a reliable choice for pharmaceutical development programs targeting DPP-IV.
HPLC purity ≥98%, moisture ≤0.5%
Documented chiral resolution method supports specification review
Patent CN117510398A; comparators at 95–97% typical purity
This piperidine derivative is a key intermediate in the synthesis of potent Janus kinase (JAK) inhibitors, a major class of drugs for treating autoimmune diseases like rheumatoid arthritis. Specifically, its enantiopure form, (3R,4R)-tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate, is cited in patents as a crucial starting material for producing analogs of established JAK inhibitors such as tofacitinib. [1] The Boc-protected amine and the specific stereochemistry are essential for the synthetic route, allowing for sequential, controlled modifications to build the final complex pyrrolo[2,3-d]pyrimidine core.
| Evidence Dimension | Precursor Suitability |
| Target Compound Data | Serves as a key intermediate for JAK inhibitor synthesis |
| Comparator Or Baseline | Simpler, achiral, or differently functionalized piperidines |
| Quantified Difference | Enables the required stereospecific construction of the final drug scaffold, which is not possible with achiral or isomeric precursors. |
| Conditions | Multi-step organic synthesis of complex heterocyclic compounds. |
Procuring this specific building block provides direct access to established, high-value synthetic pathways for JAK inhibitors, reducing route-scouting efforts and ensuring stereochemical fidelity.
Lithium cation coordination extends C4–O bond in 3,4-epoxypiperidine, directing nucleophilic attack selectively to C4. This regiochemical outcome yields the 4-amino-3-hydroxy scaffold. C3-selective and C4-selective pathways require distinct reaction conditions and are not interconvertible without full synthetic redesign.
Regioselectivity is condition-dependent; supports synthetic route specificity review
LiClO4-mediated conditions vs. alternative Lewis acid protocols
Predicted pKa 14.37 ± 0.40, density 1.142 ± 0.06 g/cm³, boiling point 326.1 ± 42.0 °C. Recommended storage 2–8°C with light and moisture protection. Cis-diastereomer reported as room-temperature stable.
Predicted physicochemical context; storage requirements may differ from comparators
Supplier-reported and predicted data; requires experimental validation
Boc at N1-piperidine nitrogen enables selective acidic deprotection (e.g., TFA/DCM) to liberate the secondary amine for first-step functionalization. Regioisomer CAS 859854-68-5 carries Boc on C3 amino, reversing the deprotection and functionalization sequence.
Boc position dictates synthetic sequence feasibility; supports route-design review
Standard Boc deprotection conditions; class-level protection strategy context
This compound is the right choice for research programs aiming to develop novel dipeptidyl peptidase-IV (DPP-IV) inhibitors with high potency. The trans-3-hydroxy-4-amino scaffold is a validated pharmacophore that achieves low nanomolar inhibition, making this a reliable starting material for lead optimization campaigns. [1]
For projects focused on autoimmune or inflammatory diseases, this building block serves as a key intermediate for synthesizing libraries of JAK inhibitors. Its structure is integral to established synthetic routes for potent analogs of drugs like tofacitinib, enabling efficient exploration of structure-activity relationships around a proven core. [2]
When developing inhibitors for neurodegenerative targets like O-GlcNAcase, the trans-stereochemistry of this piperidine is critical. It directly leads to compounds with significantly higher potency compared to those derived from the cis-isomer, making it an essential precursor for maximizing the efficacy of potential therapeutics for Alzheimer's disease and related conditions. [3]
Irritant